![molecular formula C7H8BrNO B1278560 2-Bromo-3-ethoxypyridine CAS No. 89694-54-2](/img/structure/B1278560.png)
2-Bromo-3-ethoxypyridine
Overview
Description
2-Bromo-3-ethoxypyridine is a brominated pyridine derivative with an ethoxy group at the third position. It is a compound of interest due to its potential applications in various chemical reactions and syntheses. The presence of both bromo and ethoxy substituents on the pyridine ring makes it a versatile intermediate for further functionalization and transformation into more complex molecules .
Synthesis Analysis
The synthesis of brominated pyridine derivatives, including those similar to 2-bromo-3-ethoxypyridine, has been explored in several studies. For instance, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines has been achieved through Stille coupling and reductive symmetric coupling reactions, with yields ranging from 70 to 90% . Although not directly synthesizing 2-bromo-3-ethoxypyridine, these methods provide insights into the bromination of pyridine derivatives. Additionally, the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine has been reported, suggesting a potential route for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized by the presence of a pyridine ring with bromine and other substituents attached to it. The structure of 2-ethoxy-3-pyridylboronic acid, a related compound, has been determined through X-ray crystallography, revealing intramolecular and intermolecular bonding patterns that could be relevant to understanding the structure of 2-bromo-3-ethoxypyridine .
Chemical Reactions Analysis
Brominated pyridines are known to participate in various chemical reactions. For example, 2-bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry, demonstrating the utility of brominated pyridines in synthetic applications . The reactivity of bromine atoms in brominated pyridines has been explored, with findings that include the conversion of 3,5-dibromopyridine into 3-bromo-5-ethoxypyridine using sodium ethylate . These studies highlight the potential of 2-bromo-3-ethoxypyridine to undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-3-ethoxypyridine can be inferred from related compounds. For instance, the thermodynamic properties and luminescence behaviors of lanthanide complexes with brominated pyridines have been characterized, providing insights into the stability and reactivity of these compounds . The behavior of bromo-derivatives of ethoxypyridines when heated with hydrochloric acid has also been investigated, revealing substitution and migration reactions that could be relevant to understanding the properties of 2-bromo-3-ethoxypyridine .
Scientific Research Applications
Chemical Reactions and Synthesis
- 2-Bromo-3-ethoxypyridine is involved in various chemical reactions, such as when heated with aqueous hydrochloric acid, forming 2-chloro-3-hydroxypyridine and corresponding dihydroxypyridines (Hertog & Bruyn, 2010).
- It has been utilized in the synthesis of 2‐amino‐5‐ethoxypyridine, showcasing its role in producing other chemically significant compounds (Hertog et al., 2010).
- Research demonstrates that 2-Bromo-3-ethoxypyridine can be transformed into other bromo-derivatives through various substitution reactions, indicating its versatility in chemical synthesis (Pieterse & Hertog, 2010).
Reaction Mechanisms and Kinetics
- The reactivity of 2-Bromo-3-ethoxypyridine is also a subject of study, such as its role in the preparation of 3-acetylamino-5-ethoxypyridine, illustrating its involvement in complex organic reactions (Hertog et al., 1948).
- Studies on the reactions of 2-Bromo-3-ethoxypyridine with lithium piperidide in piperidine have been conducted, providing insights into the reaction mechanisms involving this compound (Plas et al., 2010).
- The gas-phase thermal decomposition kinetics of 2-Bromo-3-ethoxypyridine have been examined using density functional methods, highlighting its stability and reaction pathways under specific conditions (Márquez et al., 2012).
Applications in Molecular and Material Science
- Research into the crystal structure analysis of certain compounds derived from the condensation of 2-Bromo-3-ethoxypyridine indicates its potential applications in material science and molecular structure analysis (Ianelli et al., 1996).
- The compound has been explored in the context of creating triply bonded diosmium(III) complexes, showcasing its potential in the development of complex metal-based structures (Johnson et al., 1990).
Safety And Hazards
2-Bromo-3-ethoxypyridine is classified under the GHS07 category for safety . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Relevant Papers I found some references related to 2-Bromo-3-ethoxypyridine , but they do not provide further information about this specific compound. For more detailed information, it would be beneficial to consult specialized chemical databases or scientific literature.
properties
IUPAC Name |
2-bromo-3-ethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVXDUVZKACDQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442737 | |
Record name | 2-BROMO-3-ETHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-ethoxypyridine | |
CAS RN |
89694-54-2 | |
Record name | 2-BROMO-3-ETHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-ethoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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